(3R,5S)-5-[(Biphenyl-4-yl)methyl]-3-methylpyrrolidin-2-one
Overview
Description
(3R,5S)-5-[(Biphenyl-4-yl)methyl]-3-methylpyrrolidin-2-one is a chiral compound with a pyrrolidinone core structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the biphenyl group and the chiral centers at positions 3 and 5 contribute to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,5S)-5-[(Biphenyl-4-yl)methyl]-3-methylpyrrolidin-2-one typically involves the following steps:
Formation of the Pyrrolidinone Core: The pyrrolidinone core can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino acid derivative or a keto ester.
Introduction of the Biphenyl Group: The biphenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative of biphenyl with a halogenated pyrrolidinone intermediate in the presence of a palladium catalyst.
Chiral Resolution: The chiral centers at positions 3 and 5 can be introduced through asymmetric synthesis or chiral resolution techniques, such as using chiral auxiliaries or chiral catalysts.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the above synthetic routes, with optimization for yield and purity. Key considerations include the choice of catalysts, solvents, and reaction conditions to ensure efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
(3R,5S)-5-[(Biphenyl-4-yl)methyl]-3-methylpyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its biological activity.
Substitution: The biphenyl group or other substituents on the pyrrolidinone core can be modified through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents such as halogenating agents, nucleophiles, or electrophiles can be employed depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the biphenyl or pyrrolidinone moieties.
Scientific Research Applications
(3R,5S)-5-[(Biphenyl-4-yl)methyl]-3-methylpyrrolidin-2-one has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and materials with specific properties.
Biology: Its chiral nature and potential biological activity make it a candidate for studying enzyme interactions and receptor binding.
Medicine: The compound may have therapeutic potential, particularly in the development of drugs targeting specific biological pathways.
Industry: It can be used in the production of advanced materials, such as polymers or catalysts, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (3R,5S)-5-[(Biphenyl-4-yl)methyl]-3-methylpyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The biphenyl group and the chiral centers play a crucial role in binding affinity and specificity. The compound may modulate biological pathways by inhibiting or activating target proteins, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
(3R,5S)-5-[(Phenyl-4-yl)methyl]-3-methylpyrrolidin-2-one: Similar structure but lacks the biphenyl group, which may result in different biological activity.
(3R,5S)-5-[(Biphenyl-4-yl)methyl]-3-ethylpyrrolidin-2-one: Similar structure with an ethyl group instead of a methyl group, potentially altering its chemical and biological properties.
Uniqueness
(3R,5S)-5-[(Biphenyl-4-yl)methyl]-3-methylpyrrolidin-2-one is unique due to the presence of the biphenyl group and the specific configuration of its chiral centers. These features contribute to its distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(3R,5S)-3-methyl-5-[(4-phenylphenyl)methyl]pyrrolidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO/c1-13-11-17(19-18(13)20)12-14-7-9-16(10-8-14)15-5-3-2-4-6-15/h2-10,13,17H,11-12H2,1H3,(H,19,20)/t13-,17+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFMGAVDATRJOJG-DYVFJYSZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(NC1=O)CC2=CC=C(C=C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H](NC1=O)CC2=CC=C(C=C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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